molecular formula C18H21N5O2 B2653200 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-58-0

9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2653200
M. Wt: 339.399
InChI Key: QTLGDXXRBZPWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Synthesis Analysis

The synthesis of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

A study explored the affinity of a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones at human and rat adenosine receptors (ARs), identifying potent AR antagonists. This research contributes to understanding the structural variations affecting binding affinities, crucial for designing AR-targeted therapies (Szymańska et al., 2016).

Serotonin Receptor Affinity and Pharmacological Evaluation

Another study focused on the 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione, demonstrating potential anxiolytic and antidepressant activities. This highlights the therapeutic potential of such derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Structure Elucidation

The synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones was detailed, offering insights into chemical synthesis methods and structural analysis of similar compounds, which could be applicable in developing novel therapeutic agents or research tools (Šimo et al., 1995).

Anti-inflammatory Activity

Research on substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system revealed anti-inflammatory activity in models of chronic inflammation, offering a foundation for the development of new anti-inflammatory compounds (Kaminski et al., 1989).

properties

IUPAC Name

9-(2,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-6-7-13(12(2)10-11)22-8-5-9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLGDXXRBZPWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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